(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
CAS No.: 2306254-36-2
Cat. No.: VC11994317
Molecular Formula: C9H16ClF2NO2
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306254-36-2 |
|---|---|
| Molecular Formula | C9H16ClF2NO2 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1 |
| Standard InChI Key | MAJOAEKSMAWTQS-FJXQXJEOSA-N |
| Isomeric SMILES | C1CC(CCC1C[C@@H](C(=O)O)N)(F)F.Cl |
| SMILES | C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |
| Canonical SMILES | C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the class of non-proteinogenic amino acids, featuring a 4,4-difluorocyclohexyl group attached to the β-carbon of an L-alanine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 243.68 g/mol
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IUPAC Name: (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride
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Stereochemistry: The (2S) configuration ensures chirality, critical for interactions with biological targets .
Structural Features
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Cyclohexyl Group: The 4,4-difluorocyclohexyl moiety introduces rigidity and lipophilicity, influencing pharmacokinetic properties.
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Amino Acid Backbone: The propanoic acid chain with an α-amino group enables peptide bond formation, facilitating integration into larger molecules .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
The synthesis of this compound involves multi-step organic transformations, as detailed in patent CN113929598A . The process emphasizes scalability and avoids specialized catalysts, making it industrially viable.
Synthetic Route Overview
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Enol Intermediate Formation: 4,4-Difluorocyclohexanone reacts with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) to generate an enolate, which subsequently reacts with N-phenylbis(trifluoromethylsulfonyl)imide to yield a triflate intermediate (Compound 1) .
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Negishi Coupling: Zinc-mediated coupling of 2-tert-butoxycarbonylamino-3-iodo-L-alanine methyl ester with Compound 1 in DMF forms the carbon-carbon bond, producing Compound 2 .
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Hydrogenation: Palladium-catalyzed hydrogenation of Compound 2 reduces the double bond, yielding Compound 3 .
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Hydrolysis: Lithium hydroxide-mediated hydrolysis of Compound 3 removes the methyl ester, followed by hydrochloride salt formation to produce the final compound .
Table 2: Synthesis Step Yields
| Step | Reaction | Yield |
|---|---|---|
| 1 | Enol triflate formation | 85% |
| 2 | Negishi coupling | 90% |
| 3 | Hydrogenation | 95% |
| 4 | Hydrolysis & salt formation | 91% |
| Total Yield | 68% |
Advantages of the Patent Method
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Efficiency: Eliminates chromatographic purification in final steps, reducing costs .
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Stereochemical Control: The L-alanine precursor ensures retention of the (2S) configuration .
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Scalability: All steps performed under standard industrial conditions (e.g., room temperature, ambient pressure) .
Applications in Pharmaceutical Research
The compound’s unique structure positions it as a versatile intermediate in drug development, particularly for modulating protein-protein interactions.
Role in IL-17A Modulation
Patent WO2020163554A1 highlights derivatives of this compound as potential IL-17A inhibitors, targeting autoimmune diseases like psoriasis and rheumatoid arthritis . The difluorocyclohexyl group enhances binding affinity to hydrophobic pockets in IL-17A, while the amino acid backbone facilitates solubility and bioavailability .
Peptidomimetic Design
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